molecular formula C7H11N3O B1431836 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine CAS No. 1428233-89-9

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine

Cat. No.: B1431836
CAS No.: 1428233-89-9
M. Wt: 153.18 g/mol
InChI Key: ZPWOBDAEJKPHQY-UHFFFAOYSA-N
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Description

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine is a heterocyclic compound that features a unique structure combining pyrazole and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various substituted pyrazolo[5,1-b][1,3]oxazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The pathways involved can include signal transduction cascades or metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine is unique due to its specific combination of pyrazole and oxazine rings, along with the presence of an amine group. This structure provides a versatile platform for further functionalization and exploration in various scientific fields .

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-4-6-5-9-10-2-1-3-11-7(6)10/h5H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWOBDAEJKPHQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)CN)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine
Reactant of Route 2
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine
Reactant of Route 3
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine
Reactant of Route 4
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine
Reactant of Route 5
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine
Reactant of Route 6
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethyl)amine

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